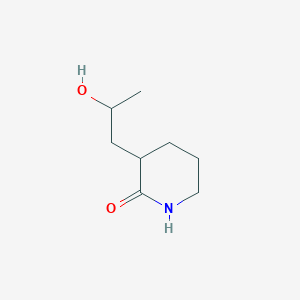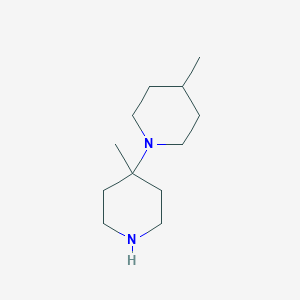
Ethyl2-(dibromomethyl)-5-fluoro-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a dibromomethyl group, a fluorine atom, and a nitro group attached to a benzoate ester. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate typically involves the bromination of an appropriate precursor. One common method is the bromination of ethyl 5-fluoro-4-nitrobenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically carried out in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products include carboxylic acids or other oxidized forms of the benzoate ester.
科学的研究の応用
Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-5-fluoro-4-nitrobenzoate: Lacks the dibromomethyl group, which may result in different reactivity and applications.
Ethyl 2-(dibromomethyl)-4-nitrobenzoate: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
Ethyl 2-(dibromomethyl)-5-fluorobenzoate:
The unique combination of the dibromomethyl, fluorine, and nitro groups in Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8Br2FNO4 |
|---|---|
分子量 |
384.98 g/mol |
IUPAC名 |
ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C10H8Br2FNO4/c1-2-18-10(15)6-3-7(13)8(14(16)17)4-5(6)9(11)12/h3-4,9H,2H2,1H3 |
InChIキー |
QZJYHEBFBSEDPS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1C(Br)Br)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


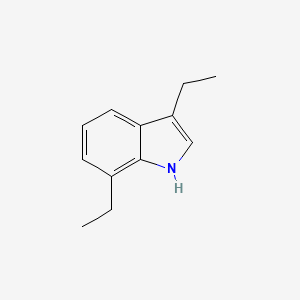
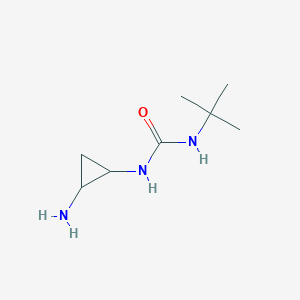
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)
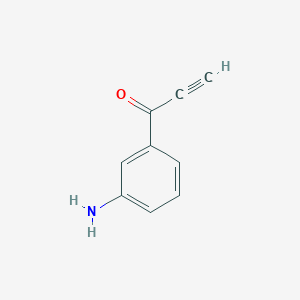

![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)

![4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B13160996.png)


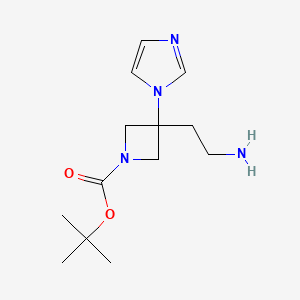
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
